Home > Products > Screening Compounds P97679 > 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide - 2034358-62-6

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Catalog Number: EVT-2859091
CAS Number: 2034358-62-6
Molecular Formula: C17H26N4O2
Molecular Weight: 318.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3)

  • Compound Description: GML-3 is a potential candidate for combination drug therapy due to its anxiolytic and antidepressant activities. It acts as an 18 kDa mitochondrial translocator protein (TSPO) ligand. GML-3 exhibits anxiolytic activity comparable to diazepam and antidepressant activity comparable to amitriptyline. []
  • Relevance: While GML-3 shares a carboxamide group with 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, its core structure is based on a pyrrolo[1,2-a]pyrazine scaffold, making it structurally distinct. This compound highlights research on carboxamide derivatives for CNS activity. []

N-benzyl-N-methyl-1-phenylpyrrolo [1,2-a] pyrazine-3-carboxamide (GML-1)

  • Compound Description: GML-1 is an anxiolytic compound under investigation for the development of a novel drug. It shares structural similarities with GML-3, including the pyrrolo[1,2-a]pyrazine core and carboxamide moiety. []
  • Relevance: Similar to GML-3, GML-1 emphasizes the exploration of carboxamide derivatives within the pyrrolo[1,2-a]pyrazine class for anxiolytic activity. Although structurally distinct from 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, it underscores the relevance of carboxamide derivatives in medicinal chemistry. []

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist. It exhibits significant potential as a long-acting analgesic with reduced side effects compared to traditional opioid antagonists. [, ]
  • Relevance: JDTic exhibits key structural features relevant to 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide. Both compounds contain a piperidine ring substituted at the 4-position with a carboxamide-bearing linker. This structural similarity highlights the importance of this specific motif for interacting with biological targets, particularly in the context of opioid receptors. [, ]

(3R)-7-hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8a)

  • Compound Description: This compound is a methylated analog of JDTic, designed to explore structure-activity relationships for kappa-opioid receptor antagonism. It demonstrates potent and selective antagonism for the kappa-opioid receptor with a Ke value of 0.03 nM. []
  • Relevance: This JDTic analog, with an additional methyl group, further emphasizes the structure-activity relationships around the shared piperidine-carboxamide motif with 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide. Its high potency highlights the potential for modification within this structural framework. []

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8e)

  • Compound Description: Another methylated analog of JDTic, 8e, exhibits potent and selective kappa-opioid receptor antagonism (Ke = 0.03 nM). []
  • Relevance: Similar to 8a, the structural modification in 8e and its retained potency provide valuable insights into the structure-activity relationships of the shared piperidine-carboxamide motif with 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, suggesting avenues for further exploration and optimization. []

N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide

  • Compound Description: This compound acts as a ligand in the formation of a metal-organic framework (MOF) with copper acetate. The resulting MOF structure exhibits a 10(3) network topology with water molecules residing within the framework cavities. []
  • Relevance: This compound shares the carboxamide functionality with 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide and highlights the utility of this group in coordinating with metal centers. While their core structures differ significantly, it emphasizes the versatility of carboxamides in various chemical contexts. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 acts as a potent and selective acid pump antagonist. It demonstrates promising potential for treating gastroesophageal reflux disease by inhibiting gastric acid secretion more effectively than existing drugs like revaprazan and omeprazole. []
  • Relevance: Both PF-03716556 and 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide belong to the carboxamide class of compounds. Although their structures differ significantly, exploring diverse carboxamides like PF-03716556 provides valuable insights into potential therapeutic applications for 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide and its derivatives. []

Properties

CAS Number

2034358-62-6

Product Name

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

IUPAC Name

4-[(benzylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide

Molecular Formula

C17H26N4O2

Molecular Weight

318.421

InChI

InChI=1S/C17H26N4O2/c1-20(2)17(23)21-10-8-15(9-11-21)13-19-16(22)18-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,18,19,22)

InChI Key

ARBINPVVDKJGED-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.